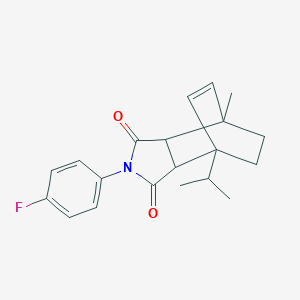![molecular formula C22H26N2O4 B241187 (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241187.png)
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile, also known as DMHPD, is a chemical compound that has been the focus of scientific research in recent years. DMHPD is a member of the pyridine family of compounds and has been studied for its potential use in various applications, including in the field of medicine and as a catalyst in chemical reactions. In
科学的研究の応用
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile has been studied for its potential use in various scientific research applications. One area of research has been in the field of medicine, where (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile has been found to have potential anti-cancer properties. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile was found to inhibit the growth of cancer cells in vitro and in vivo. Another area of research has been in the field of catalysis, where (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile has been found to be an effective catalyst for various chemical reactions.
作用機序
The mechanism of action of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. In the case of its anti-cancer properties, (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile has also been found to have anti-inflammatory properties. In a study published in the journal Bioorganic & Medicinal Chemistry, (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile was found to inhibit the production of inflammatory cytokines in vitro and in vivo. (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile has also been found to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
実験室実験の利点と制限
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It has also been found to be an effective catalyst for various chemical reactions. However, there are also limitations to its use. (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile is a relatively new compound and there is still much to be learned about its properties and potential applications. Additionally, its mechanism of action is not fully understood, which may make it difficult to predict its effects in certain experiments.
将来の方向性
There are several future directions for research on (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile. One area of research could be to further explore its potential anti-cancer properties and to investigate its effectiveness against different types of cancer. Another area of research could be to explore its potential as an anti-inflammatory agent and to investigate its effects on different inflammatory conditions. Additionally, further research could be done to better understand its mechanism of action and to identify potential targets for its use in medicine and other applications.
Conclusion:
In conclusion, (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile is a chemical compound that has been the focus of scientific research in recent years. It has potential applications in medicine and as a catalyst in chemical reactions. Its mechanism of action is not fully understood, but it has been found to have anti-cancer, anti-inflammatory, and antioxidant properties. While there are limitations to its use, there are also many future directions for research on (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile. With further study, it may prove to be a valuable compound for a variety of applications.
合成法
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile can be synthesized using a multistep process that involves the reaction of 4-methyl-2,6-dioxo-1-hexyl nicotinonitrile with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol and is typically heated to promote the reaction. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
特性
分子式 |
C22H26N2O4 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C22H26N2O4/c1-5-6-7-8-11-24-21(25)17(15(2)18(14-23)22(24)26)12-16-9-10-19(27-3)20(13-16)28-4/h9-10,12-13H,5-8,11H2,1-4H3/b17-12+ |
InChIキー |
YAMWHLLQDDZFCF-SFQUDFHCSA-N |
異性体SMILES |
CCCCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/C(=C(C1=O)C#N)C |
SMILES |
CCCCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)C(=C(C1=O)C#N)C |
正規SMILES |
CCCCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)C(=C(C1=O)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241105.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B241107.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B241110.png)
![N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241113.png)
![2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241114.png)
![6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B241115.png)

![Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate](/img/structure/B241126.png)
![1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241137.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241138.png)

![Ethyl 4-{[3-(methylsulfanyl)-5-oxo-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B241140.png)
![6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid](/img/structure/B241144.png)
